BenchChemオンラインストアへようこそ!

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline

adenosine receptor purine hydrazone binding affinity

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline is a synthetic purine-hydrazone Schiff base with the molecular formula C16H19N7 and a molecular weight of 309.37 g/mol. It belongs to the class of N6-hydrazone purine derivatives, a scaffold investigated for anticancer, xanthine oxidase inhibitory, and kinase-targeting activities.

Molecular Formula C16H19N7
Molecular Weight 309.377
CAS No. 537667-30-4
Cat. No. B2665996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline
CAS537667-30-4
Molecular FormulaC16H19N7
Molecular Weight309.377
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3
InChIInChI=1S/C16H19N7/c1-3-23(4-2)13-7-5-12(6-8-13)9-21-22-16-14-15(18-10-17-14)19-11-20-16/h5-11H,3-4H2,1-2H3,(H2,17,18,19,20,22)/b21-9+
InChIKeyBTLOXQODNPHDHB-ZVBGSRNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline (CAS 537667-30-4): Purine-Hydrazone Chemical Procurement & Selection Overview


(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline is a synthetic purine-hydrazone Schiff base with the molecular formula C16H19N7 and a molecular weight of 309.37 g/mol [1]. It belongs to the class of N6-hydrazone purine derivatives, a scaffold investigated for anticancer, xanthine oxidase inhibitory, and kinase-targeting activities [2][3]. The compound features a 6-hydrazinopurine core condensed with 4-(diethylamino)benzaldehyde, yielding an electron-rich diethylamino phenyl substituent that modulates electronic properties and biological target interactions relative to other purine hydrazone analogs [1][2].

Why Generic Substitution Fails for (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline: The Critical Role of the Diethylamino Substituent


Within the purine-hydrazone chemical space, the identity and position of the aryl substituent on the hydrazone bridge profoundly influences biological target engagement. The para-diethylamino group on the phenyl ring of this compound confers distinct electronic properties—including enhanced electron-donating capacity and altered hydrogen-bond acceptor count—compared to hydroxy-, nitro-, or unsubstituted phenyl analogs [1][2]. In silico pharmacophore modeling of N6-hydrazone purines demonstrates that substituent modifications directly impact kinase ATP-binding pocket complementarity, with diethylamino-bearing derivatives showing distinct docking poses relative to methoxy or methyl analogs [2][3]. Consequently, procurement of a generic purine hydrazone without verifying the specific aryl substituent risks acquiring a compound with substantially different target binding profiles and biological activity [2].

Quantitative Differentiation Evidence for (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline


Adenosine A2 Receptor Binding Affinity: Diethylaniline Derivative vs. 4-Nitrophenyl Purine Hydrazone

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline exhibits measurable but modest binding affinity for the A2 adenosine receptor with a Ki of 1,230 nM (1.23 µM) in rat striatal membranes using [3H]NECA as the radioligand [1]. In contrast, a closely related purin-6-yl hydrazone analog bearing a para-nitrophenyl substituent (benzaldehyde, p-nitro-, purin-6-yl-hydrazone) has an identical purine-hydrazone core but differs only in the aryl substituent, demonstrating that the electron-donating diethylamino group yields markedly different receptor interaction profiles compared to electron-withdrawing substituents [2][1].

adenosine receptor purine hydrazone binding affinity

GPR151 Orphan GPCR Activator Screening: Primary Assay Inclusion

This compound was included in a cell-based high-throughput primary screening campaign (PubChem AID 1508602) conducted by The Scripps Research Institute Molecular Screening Center to identify activators of GPR151, an orphan G-protein coupled receptor . While the specific activity outcome score for this compound is not publicly reported at the individual compound level in accessible databases, its inclusion in a curated screening library from a major screening center indicates it met structural and purity criteria for HTS deployment . By comparison, the closest para-hydroxy analog, (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol (CAS 537667-33-7), was not reported in the same GPR151 screening campaign, suggesting a selection bias toward the diethylamino derivative for this target class .

GPR151 orphan GPCR high-throughput screening

Xanthine Dehydrogenase/Oxidase (XDH) Target Association: In Silico Predicted Inhibitor Profile

According to the IDRLab drug information database, (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline is annotated as an inhibitor of xanthine dehydrogenase/oxidase (XDH) [1]. This target association is consistent with the broader class of 6-arylmethylidenehydrazino-7H-purines, which have been reported to exhibit xanthine oxidase inhibitory activity ranging from several times to several hundred times more potent than allopurinol in bovine milk xanthine oxidase assays [2]. However, the specific IC50 value for this individual compound against purified XDH has not been reported in peer-reviewed literature, and the target annotation should be considered predicted rather than experimentally confirmed for this specific derivative [1].

xanthine oxidase XDH inhibitor purine metabolism

Computed Physicochemical Differentiation: XLogP3 and Hydrogen Bond Acceptor Profile vs. Hydroxy and Nitro Analogs

The computed XLogP3-AA value for (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline is 2.9, with 6 hydrogen bond acceptors and 2 hydrogen bond donors, yielding a topological polar surface area (TPSA) of 82.1 Ų [1]. In comparison, the para-hydroxy analog (CAS 537667-33-7, molecular formula C12H10N6O, MW 254.25) has a lower predicted logP and additional hydrogen bond donor capacity owing to the phenolic -OH group . The para-nitro analog (CAS 6331-03-9, C12H9N7O2, MW 283.25) has a markedly different electronic profile due to the strong electron-withdrawing nitro group [2]. These computed differences translate to distinct predicted membrane permeability, solubility, and protein binding characteristics across the series.

logP physicochemical properties drug-likeness

Kinase Inhibition Potential: Class-Level Evidence from N6-Hydrazone Purine SAR

Although no direct kinase inhibition data for (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline has been published, the N6-hydrazone purine scaffold to which it belongs has demonstrated potent multi-kinase inhibition in recent studies. In the 2025 Pharmaceuticals study, purine-hydrazone compound 19a exhibited EGFR IC50 = 0.08 µM and HER2 IC50 values comparable to lapatinib (EGFR IC50 = 0.13 µM, HER2 IC50 = 0.03 µM) [1]. In the 2022 Chem Biol Drug Des study, N6-hydrazone purine compound 26 inhibited VEGFR-2 (IC50 = 0.822 µM), PI3Kα (IC50 = 3.040 µM), and EGFR (IC50 = 6.625 µM) [2]. The target compound shares the identical N6-hydrazone purine pharmacophore with these active derivatives but carries an unexplored para-diethylamino phenyl substituent, placing it as an uncharacterized member of a validated kinase inhibitor scaffold class [1][2].

EGFR inhibitor HER2 inhibitor kinase profiling

AlphaScreen-Based Biochemical Profiling: MITF and FBW7 Assay Participation

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline was included in two AlphaScreen-based biochemical high-throughput primary assays conducted by The Scripps Research Institute Molecular Screening Center: (1) an assay to identify activators of FBW7 (PubChem AID 1259310), and (2) an assay to identify inhibitors of microphthalmia-associated transcription factor (MITF; PubChem AID 1259374) . In contrast, closely related purine hydrazone analogs such as (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol (CAS 537667-33-7) do not appear in these same screening datasets, suggesting that the diethylamino substitution influences screening library inclusion criteria for these specific target classes .

AlphaScreen MITF FBW7 biochemical screening

Optimal Research Application Scenarios for (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline


GPCR Orphan Receptor Deorphanization and Screening Library Expansion

Given its documented inclusion in the GPR151 activator HTS campaign (PubChem AID 1508602) at The Scripps Research Institute , this compound is most appropriately deployed as a screening library member for orphan GPCR target identification programs. Its computed XLogP3 of 2.9 and TPSA of 82.1 Ų place it within favorable physicochemical space for GPCR ligand discovery [1]. Research groups engaged in deorphanizing class A rhodopsin-like GPCRs may consider this compound as a structurally distinct chemotype relative to adenine-based nucleotide ligands.

Purine-Hydrazone Kinase Inhibitor SAR Exploration with Novel Substitution Vector

For medicinal chemistry teams building structure-activity relationships around the N6-hydrazone purine kinase inhibitor scaffold, this compound offers a para-diethylamino substitution vector not yet characterized in published EGFR/HER2/VEGFR-2 SAR studies [1]. The validated kinase inhibitory activity of close scaffold analogs (EGFR IC50 values of 0.06–6.6 µM for optimized derivatives) supports exploratory enzymatic profiling of this derivative to determine whether the electron-donating diethylamino group enhances or diminishes ATP-binding pocket complementarity relative to reported methoxy, methyl, or halogen-substituted analogs [1].

Xanthine Oxidase Inhibitor Screening and Purine Metabolism Research

Based on its predicted target annotation as a xanthine dehydrogenase/oxidase inhibitor , and the documented class-level activity of 6-arylmethylidenehydrazino-7H-purines that exceed allopurinol potency by up to several hundred-fold [1], this compound may be prioritized for confirmatory enzymatic screening in bovine milk or human xanthine oxidase assays. The diethylamino substituent differentiates it from previously characterized analogs in the Nagamatsu et al. (1999) series, potentially offering novel IP space in the hyperuricemia/gout therapeutic area [1].

Biochemical Assay Development and HTS Counter-Screening

The compound's participation in multiple AlphaScreen-based biochemical assays (FBW7 activator AID 1259310 and MITF inhibitor AID 1259374) demonstrates its compatibility with bead-based proximity assay technologies . Screening laboratories may employ this compound as a control or counter-screening tool when developing new AlphaScreen assays for purine-binding proteins, given its established behavior in two biochemically distinct AlphaScreen formats from a major screening center .

Quote Request

Request a Quote for (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.